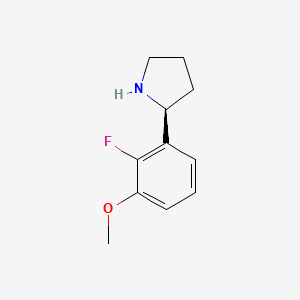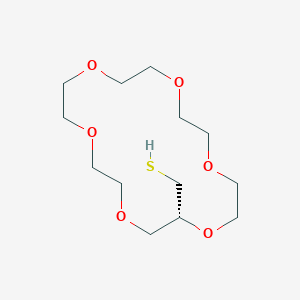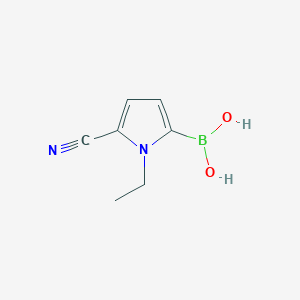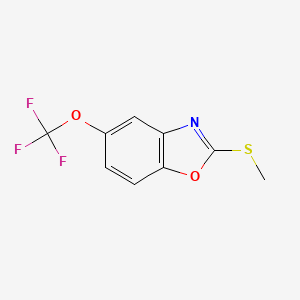![molecular formula C11H9NO4 B12861210 2-(Hydroxymethyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B12861210.png)
2-(Hydroxymethyl)benzo[d]oxazole-5-acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Hydroxymethyl)benzo[d]oxazole-5-acrylic acid is a heterocyclic compound featuring a benzoxazole ring substituted with a hydroxymethyl group and an acrylic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)benzo[d]oxazole-5-acrylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the benzoxazole core, followed by functionalization to introduce the hydroxymethyl and acrylic acid groups.
Formation of Benzoxazole Core: The benzoxazole ring can be synthesized via the cyclization of 2-aminophenol with formic acid or its derivatives under acidic conditions.
Introduction of Hydroxymethyl Group: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, often using formaldehyde and a base such as sodium hydroxide.
Acrylic Acid Substitution: The acrylic acid moiety can be introduced via a Heck reaction, where the benzoxazole derivative is coupled with an acrylate ester in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The acrylic acid moiety can undergo reduction to form the corresponding propionic acid derivative using hydrogenation catalysts such as palladium on carbon.
Substitution: The benzoxazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Electrophiles like bromine or nitronium ions in the presence of Lewis acids.
Major Products
Oxidation: 2-(Carboxymethyl)benzo[d]oxazole-5-acrylic acid.
Reduction: 2-(Hydroxymethyl)benzo[d]oxazole-5-propionic acid.
Substitution: Various substituted benzoxazole derivatives depending on the electrophile used.
科学的研究の応用
Chemistry
In chemistry, 2-(Hydroxymethyl)benzo[d]oxazole-5-acrylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. These derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its ability to undergo polymerization and cross-linking reactions.
作用機序
The mechanism by which 2-(Hydroxymethyl)benzo[d]oxazole-5-acrylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxymethyl and acrylic acid groups can form hydrogen bonds and participate in various interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-(Hydroxymethyl)benzo[d]oxazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an acrylic acid moiety.
2-(Methoxymethyl)benzo[d]oxazole-5-acrylic acid: Similar structure but with a methoxymethyl group instead of a hydroxymethyl group.
2-(Hydroxymethyl)benzo[d]oxazole-5-propionic acid: Similar structure but with a propionic acid group instead of an acrylic acid moiety.
Uniqueness
2-(Hydroxymethyl)benzo[d]oxazole-5-acrylic acid is unique due to the presence of both a hydroxymethyl group and an acrylic acid moiety
特性
分子式 |
C11H9NO4 |
|---|---|
分子量 |
219.19 g/mol |
IUPAC名 |
(E)-3-[2-(hydroxymethyl)-1,3-benzoxazol-5-yl]prop-2-enoic acid |
InChI |
InChI=1S/C11H9NO4/c13-6-10-12-8-5-7(2-4-11(14)15)1-3-9(8)16-10/h1-5,13H,6H2,(H,14,15)/b4-2+ |
InChIキー |
QKDWMJRRSDYKJL-DUXPYHPUSA-N |
異性体SMILES |
C1=CC2=C(C=C1/C=C/C(=O)O)N=C(O2)CO |
正規SMILES |
C1=CC2=C(C=C1C=CC(=O)O)N=C(O2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[4-(3-Quinolinyl)phenyl]methanol](/img/structure/B12861154.png)



![N-Ethyl-N-[(1-ethyl-2-pyrrolidinyl)methyl]ethanediamide](/img/structure/B12861184.png)




![4-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12861205.png)

![7-Methyl-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B12861215.png)
